4-(4-methyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile -

4-(4-methyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile

Catalog Number: EVT-4377162
CAS Number:
Molecular Formula: C15H19N3O
Molecular Weight: 257.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ofloxacin (S-(-) enantiomer)

Compound Description: (S)-(-)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid is a quinolone antimicrobial agent. This enantiomer exhibits significantly greater activity compared to its R-(+) counterpart against various bacteria and purified DNA gyrase from different bacterial species. []

1-Ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1, 4-dihydroquinolin-3-carboxylic acid (1589 R.B.)

Compound Description: This compound belongs to the quinolone class of antibiotics. It displays broad-spectrum antibacterial activity and has shown promise in treating systemic infections based on its toxicological and pharmacokinetic profile. []

Methyl 4-(3-oxo-1-piperazinyl)-4-oxo-2-butenoate

Compound Description: This compound contains a piperazine ring incorporated into a butenoate structure. It forms intermolecular hydrogen bonds, creating infinite chains with perpendicular butenoate groups. []

8-Fluoro-9-(4-methyl-1-piperazinyl)-6-oxo-6H-benzo[c]quinolizine-5-carboxylic acid

Compound Description: This compound represents a benzo[c]quinolizine derivative synthesized through a one-pot reaction involving ethyl 2-pyridylacetate and 2,4,5-trifluorobenzoyl chloride. []

DR-3355

Compound Description: DR-3355, chemically known as S-(-)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido-[1,2,3,-de] [, ]benzoxazine-6-carboxylic acid hemihydrate, represents a novel quinolone antimicrobial agent. Preclinical studies in rats and monkeys revealed potential adverse effects at high doses, including salivation, changes in blood parameters, and articular degeneration in rats, along with salivation, diarrhea, and weight loss in monkeys. []

6-Chloro-1-ethyl-1,4-dihydro-4-oxo-7-(4-methyl-1-piperazinyl)-1,8-naphthyridine-3-carboxylic Acid

Compound Description: This compound exhibits antibacterial properties and features a piperazine fragment adopting a chair conformation and positioned almost perpendicular to the naphthyridine ring. []

Dextrorotatory isomer of 6-(5-chloro-2-pyridyl)-(4-methyl-1-piperazinyl)-5-carbonyloxy-7-oxo-6,7-dihydro-5H-pyrrolo-[3,4-b]-pyrazine

Compound Description: This compound displays tranquilizing, hypnotic, and anticonvulsant properties, suggesting its potential use in treating neurological disorders. []

Pivaloyloxymethyl 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-methyl-1-piperazinyl)quinoline-3-carboxylate and its analogs

Compound Description: This series of compounds are quinoline derivatives that include a pivaloyloxymethyl ester at position 3. Several analogs (IIa, IIj, IIk, IIl, IIm) exhibited notable in vivo antibacterial activity. []

6-(5-Chloro-2-pyridyl)-5-[(4-methyl-1-piperazinyl)carbonyloxy]-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-B]-pyrazine

Compound Description: This compound serves as the active ingredient in zopiclone, a nonbenzodiazepine hypnotic agent used to treat insomnia. Its formulation aims to achieve pH-independent solubility and dissolution in the gastrointestinal tract for optimal oral administration. [, , , ]

Olanzapine

Compound Description: Olanzapine, chemically known as 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine (LY170053), is an atypical antipsychotic. Unlike the atypical antipsychotic ST2472, chronic olanzapine administration in mice induced weight gain, hyperphagia, and metabolic dysregulation, including increased visceral obesity and elevated serum levels of insulin, glucose, triglycerides, nonesterified fatty acids, cholesterol, and ketone bodies. [, , ]

1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502)

Compound Description: SUVN-502 is a potent and selective serotonin 6 (5-HT6) receptor antagonist, exhibiting high affinity for the human 5-HT6 receptor (Ki = 2.04 nM) and significant selectivity over a wide range of targets. Notably, it demonstrates excellent oral bioavailability, brain penetration, and robust preclinical efficacy in treating cognitive disorders, particularly in combination with donepezil and memantine for potential Alzheimer's disease treatment. []

6-(4-methyl-1-piperazinyl)-7H-indeno[2,1-c]-quinoline derivatives

Compound Description: This series of compounds were investigated as potential 5-HT receptor ligands due to their structural similarity to known serotonergic agents. []

Ponatinib Hydrobromide

Compound Description: Ponatinib hydrobromide, chemically identified as 3-(2-imidazo[1,2-b]pyridazin-3-yl-ethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-benzamide hydrobromide, represents a tyrosine kinase inhibitor. While it does not share a direct structural similarity with 4-(4-methyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile, both compounds belong to the same chemical class—piperazine derivatives. This classification underscores the importance of the piperazine ring system as a key structural motif in various pharmacological agents. []

1-{4-[5-(4-methyl-1-piperazinyl)-2,5'-bi-1H-benzimidazol-2'-yl]phenoxymethyl}-1,2-dicarba-closo-dodecaborane(12)

Compound Description: This compound is an o-carboranyl derivative of 4-[5-(4-methyl-1-piperazinyl)-2,5'-bi-1H-benzimidazol-2'-yl]phenol and is being studied for potential use in boron neutron capture therapy for cancer. []

2H-2-13-(4-phenyl-1-piperazinyl)propyl-3-oxo-2,3-dihydroisothiazolo [5.4-b] pyridine (4f)

Compound Description: This compound is part of a series of 2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo [5,4-b] pyridine derivatives synthesized with potential antipsychotic activity. Compound 4f specifically showed promising results in preliminary pharmacological screenings. []

Sch-417690/Sch-D

Compound Description: Sch-417690/Sch-D, chemically known as 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine, is a potent and highly selective CCR5 antagonist. It exhibits excellent oral bioavailability in both rats and monkeys and acts as a potent inhibitor of HIV-1 entry into target cells, making it a promising candidate for HIV-1 treatment and currently undergoing clinical trials. []

N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]-1,4-dihydro-4-oxopyridine-3 - carboxamides

Compound Description: This series of oxopyridinecarboxamide derivatives were designed and synthesized for their potential antiallergic activity. Two specific compounds, 3a and 5a, exhibited potent antiallergic effects in a rat passive cutaneous anaphylaxis (PCA) test and demonstrated significant inhibitory activity against 5-lipoxygenase (5-LO). []

(+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC 80)

Compound Description: SNC 80, a non-peptide compound, displays highly selective agonist activity for the delta (δ) opioid receptor. It exhibits potent analgesic effects and has been investigated for its potential in treating pain, addiction, and mood disorders. Its synthesis involves utilizing the enantiomers of 1-allyl-trans-2,5-dimethylpiperazine. [, , , ]

Grepafloxacin

Compound Description: Grepafloxacin (1-cyclopropyl-1,4-dihydro-6-fluoro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinoline-carboxylic acid, OPC-17116), a quinolone antibiotic, exhibits potent and broad-spectrum antibacterial activity both in vitro and in vivo. Six metabolites of Grepafloxacin (2a, b, 4a, b and 6a, b) have been identified in rats, dogs, and/or humans, and they show weaker antibacterial activity compared to Grepafloxacin itself. []

Gatifloxacin

Compound Description: Gatifloxacin, chemically known as 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a broad-spectrum fluoroquinolone antibiotic. Two new anhydrous crystalline forms, Form I and Form II, have been discovered and patented. []

5-amino-6, 8-difluoro-1-(5-fluoro-2-pyridyl)-7-(3-methyl-1-piperazinyl)-1, 4-dihydro-4-oxo-3-quinolinecarboxylic acid and its analogues

Compound Description: This series of quinolone derivatives were synthesized and evaluated for their in vitro antibacterial activity. They represent another example of exploring structural modifications around the quinolone core for enhanced antibacterial potency. []

1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7- / 4- (oxoalkyl) -1-piperazinyl / -3-quinolinecarboxylic acids

Compound Description: These compounds belong to a series of novel quinolone derivatives designed for their potential use as antibacterial agents in human and veterinary medicine. They exhibit potent antibacterial activity and a broad spectrum of action. []

2-(1-Piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids

Compound Description: This group of compounds, specifically 8-ethyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids (22 and 51), demonstrated potent antibacterial activity, exceeding the potency of piromidic acid (1) against Gram-negative bacteria, including Pseudomonas aeruginosa. []

2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride.

Compound Description: This compound exists as two enantiomers, (S)-(+)-1 and (R)-(-)-1. The (4S)-(+)-enantiomer exhibits antihypertensive activity in spontaneously hypertensive rats and inhibits [3H]nimodipine binding to rat cardiac membrane homogenate. [, ]

Properties

Product Name

4-(4-methyl-1-piperazinyl)-3-oxo-2-phenylbutanenitrile

IUPAC Name

4-(4-methylpiperazin-1-yl)-3-oxo-2-phenylbutanenitrile

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

InChI

InChI=1S/C15H19N3O/c1-17-7-9-18(10-8-17)12-15(19)14(11-16)13-5-3-2-4-6-13/h2-6,14H,7-10,12H2,1H3

InChI Key

ZPADMNREQGCPDO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)C(C#N)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.